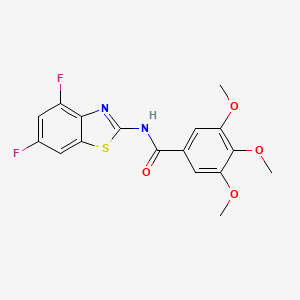

N-(4,6-Difluor-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Wissenschaftliche Forschungsanwendungen

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Vorbereitungsmethoden

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced growth . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating the immune response and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can be compared with other benzothiazole derivatives, such as:

N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide: This compound has similar structural features but with a chlorine atom instead of fluorine, which may result in different biological activities and chemical reactivity.

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide: Lacks the fluorine atoms, which can affect its potency and selectivity in biological applications.

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: This compound has a different substituent on the benzamide moiety, leading to variations in its chemical and biological properties.

The uniqueness of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the benzothiazole family. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H15F2N3O3S

- Molecular Weight : 357.37 g/mol

- CAS Number : 145989550

The compound features a benzothiazole ring substituted with two fluorine atoms and a trimethoxybenzamide moiety. The unique structural components contribute to its biological properties.

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exhibits multiple mechanisms of action:

- Enzyme Inhibition : It acts as an inhibitor of cytochrome P450 enzymes and proteases, which are critical in drug metabolism and various biochemical pathways.

- Receptor Modulation : The compound interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular response.

- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory mediators and activate NF-κB signaling pathways, leading to reduced inflammation in various models.

Anticancer Properties

Several studies have investigated the anticancer potential of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide:

- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate significant growth inhibition at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- In Vitro Studies : It has been tested against Gram-positive and Gram-negative bacteria. The results suggest that it possesses moderate antibacterial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Inhibition of Inflammatory Response

Research outlined in Pharmacology Reports assessed the anti-inflammatory effects of this compound in a rat model of induced inflammation. Treatment led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O4S/c1-23-11-4-8(5-12(24-2)15(11)25-3)16(22)21-17-20-14-10(19)6-9(18)7-13(14)26-17/h4-7H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCARICAKYCSHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.